Cas no 2138252-39-6 (3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid)

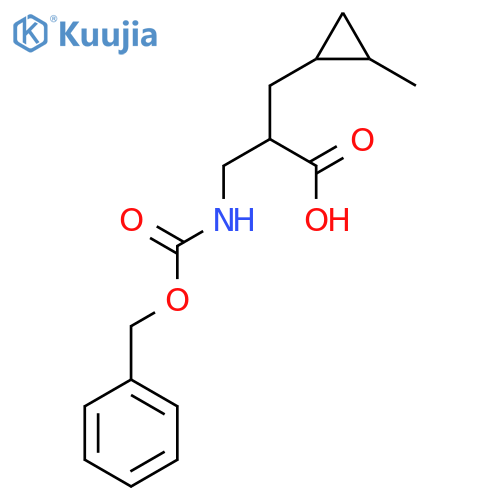

2138252-39-6 structure

商品名:3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid

3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid

- EN300-1083083

- 3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid

- 2138252-39-6

-

- インチ: 1S/C16H21NO4/c1-11-7-13(11)8-14(15(18)19)9-17-16(20)21-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3,(H,17,20)(H,18,19)

- InChIKey: GUSQRHPYTJETDS-UHFFFAOYSA-N

- ほほえんだ: OC(C(CNC(=O)OCC1C=CC=CC=1)CC1CC1C)=O

計算された属性

- せいみつぶんしりょう: 291.14705815g/mol

- どういたいしつりょう: 291.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083083-0.5g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 0.5g |

$1084.0 | 2023-10-28 | |

| Enamine | EN300-1083083-5g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 5g |

$3273.0 | 2023-10-28 | |

| Enamine | EN300-1083083-0.1g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 0.1g |

$993.0 | 2023-10-28 | |

| Enamine | EN300-1083083-2.5g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 2.5g |

$2211.0 | 2023-10-28 | |

| Enamine | EN300-1083083-1g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 1g |

$1129.0 | 2023-10-28 | |

| Enamine | EN300-1083083-1.0g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1083083-5.0g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1083083-10.0g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1083083-0.25g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 0.25g |

$1038.0 | 2023-10-28 | |

| Enamine | EN300-1083083-0.05g |

3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |

2138252-39-6 | 95% | 0.05g |

$948.0 | 2023-10-28 |

3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

2138252-39-6 (3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量